molecular formula C13H17N3S B13338316 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B13338316
M. Wt: 247.36 g/mol
InChI Key: SUPQDZSLUUWRPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex heterocyclic compounds . The general procedure involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of potential therapeutic agents. Its thiophene moiety is known for its biological activities, making it a valuable scaffold for drug discovery . In material science, it can be used in the development of organic electronic materials due to its conjugated structure and electronic properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings in the compound can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be compared with other similar compounds that contain thiophene and pyrazole moieties. Some similar compounds include 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which acts as an anti-inflammatory agent, and the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, which works as a serotonin antagonist used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse therapeutic applications.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine

InChI

InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3

InChI Key

SUPQDZSLUUWRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCNC2)C3=CSC=C3

Origin of Product

United States

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